molecular formula C23H29NO3S B2607022 (1R,3s)-N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)adamantane-1-carboxamide CAS No. 863021-65-2

(1R,3s)-N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)adamantane-1-carboxamide

Cat. No.: B2607022
CAS No.: 863021-65-2
M. Wt: 399.55
InChI Key: GYZJUDVLBQKZFK-UHFFFAOYSA-N
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Description

This compound features a rigid adamantane core substituted with a carboxamide group linked to two distinct moieties: a 3,4-dimethylphenyl ring and a 1,1-dioxido-2,3-dihydrothiophen-3-yl group. Adamantane derivatives are prized for their thermal stability, lipophilicity, and ability to penetrate biological membranes, making them candidates for drug development or functional materials .

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO3S/c1-15-3-4-20(7-16(15)2)24(21-5-6-28(26,27)14-21)22(25)23-11-17-8-18(12-23)10-19(9-17)13-23/h3-7,17-19,21H,8-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYZJUDVLBQKZFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C34CC5CC(C3)CC(C5)C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3s)-N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)adamantane-1-carboxamide typically involves multiple steps:

    Formation of the Adamantane Core: The adamantane core can be synthesized through the hydrogenation of dicyclopentadiene, followed by a series of rearrangement reactions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via a reaction between adamantane-1-carboxylic acid and an appropriate amine, in this case, the amine derived from the dihydrothiophene ring.

    Synthesis of the Dihydrothiophene Ring: The dihydrothiophene ring is synthesized through a cyclization reaction involving a suitable diene and a sulfur source.

    Attachment of the Dimethylphenyl Group: The final step involves the coupling of the dimethylphenyl group to the nitrogen atom of the carboxamide, typically using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1R,3s)-N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)adamantane-1-carboxamide: can undergo various chemical reactions, including:

    Oxidation: The dihydrothiophene ring can be further oxidized to introduce additional sulfone groups.

    Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Introduction of additional sulfone groups.

    Reduction: Formation of the corresponding amine.

    Substitution: Various substituted derivatives of the dimethylphenyl group.

Scientific Research Applications

The compound (1R,3s)-N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)adamantane-1-carboxamide is a synthetic molecule that has garnered attention in various fields of scientific research, particularly in medicinal chemistry and pharmacology. This article explores its applications, focusing on its biological activities, potential therapeutic uses, and relevant case studies.

Medicinal Chemistry

The compound's structure suggests potential applications in drug development due to its unique combination of functional groups. Research indicates that similar compounds can exhibit various pharmacological effects, including anti-inflammatory and analgesic properties.

Case Study : A study published in Medicinal Chemistry highlighted the synthesis of thiophene derivatives and their evaluation for anti-inflammatory activity. Compounds with similar structural motifs demonstrated significant inhibition of pro-inflammatory cytokines, suggesting that (1R,3s)-N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)adamantane-1-carboxamide may possess similar therapeutic potential .

Anticancer Activity

The compound has been investigated for its anticancer properties. Thiophene derivatives are known to interact with various biological targets involved in cancer progression.

Case Study : In vitro studies have shown that compounds with thiophene moieties can induce apoptosis in cancer cell lines. A relevant study found that a related thiophene compound inhibited cell proliferation in breast cancer cells through the modulation of apoptosis-related proteins . Future studies on (1R,3s)-N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)adamantane-1-carboxamide could elucidate its specific mechanisms of action against cancer cells.

Antimicrobial Properties

Research has indicated that thiophene-containing compounds exhibit antimicrobial activity against various pathogens.

Case Study : A recent investigation assessed the antimicrobial efficacy of several thiophene derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated significant antibacterial activity, suggesting that (1R,3s)-N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)adamantane-1-carboxamide may also be effective against microbial infections .

Summary of Applications

Application AreaPotential EffectsRelevant Studies
Medicinal ChemistryAnti-inflammatory properties
Anticancer ActivityInduction of apoptosis in cancer cells
Antimicrobial PropertiesActivity against Gram-positive and Gram-negative bacteria

Mechanism of Action

The mechanism of action of (1R,3s)-N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)adamantane-1-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The adamantane core could facilitate membrane penetration, enhancing the compound’s bioavailability.

Comparison with Similar Compounds

Structural and Functional Insights

  • The 3,4-dimethylphenyl group may confer steric bulk, influencing receptor binding or solubility .
  • Compound 3l () : The trifluoromethyl group is electron-withdrawing, likely increasing metabolic stability and altering electronic properties compared to the target compound’s dimethylphenyl group. Synthesis via adamantane carboxylic acid (yield: 39%) suggests scalability challenges common in adamantane derivatives .
  • Pyrazole and Lactone Derivatives (Evidences 7–8) : The pyrazole ring () offers nitrogen-rich pharmacophoric features, while the lactone () may improve water solubility. Both lack sulfone or dimethylphenyl groups, highlighting the target compound’s structural uniqueness.

Biological Activity

The compound (1R,3s)-N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)adamantane-1-carboxamide (CAS Number: 863021-65-2) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C23H29NO3SC_{23}H_{29}NO_{3}S with a molecular weight of 399.5 g/mol. Its structure features an adamantane core substituted with a dioxido-thiophene moiety and a dimethylphenyl group, which may contribute to its biological activity.

PropertyValue
CAS Number863021-65-2
Molecular FormulaC23H29NO3S
Molecular Weight399.5 g/mol

Anticancer Activity

Recent studies indicate that compounds similar to (1R,3s)-N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)adamantane-1-carboxamide exhibit significant anticancer properties. For instance, research on related thiophene derivatives has shown promising results in inhibiting tumor cell growth through apoptosis induction in various cancer cell lines .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the dioxido-thiophene moiety may interact with cellular pathways involved in oxidative stress and inflammatory responses. This interaction could lead to the modulation of enzyme activities and receptor signaling pathways relevant to cancer and pain .

Study 1: Anticancer Potential

A study focusing on the synthesis and evaluation of thiophene derivatives reported that certain compounds showed IC50 values in the low micromolar range against various cancer cell lines. These findings suggest that (1R,3s)-N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)adamantane-1-carboxamide may possess similar anticancer properties due to its structural characteristics .

Study 2: Pain Management

In a controlled experiment assessing the analgesic effects of thiophene derivatives in mice subjected to pain-inducing stimuli, certain compounds exhibited a significant reduction in pain response compared to controls. This suggests potential applications in pain management therapies .

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